molecular formula C20H21BrN2OS B2443848 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide CAS No. 919714-33-3

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

Cat. No.: B2443848
CAS No.: 919714-33-3
M. Wt: 417.37
InChI Key: DYKNNCFLJWTPSB-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core, followed by the introduction of the bromophenyl group and the thioether linkage. The final step involves the attachment of the isobutyramide moiety.

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Thioether Linkage: This can be done through a nucleophilic substitution reaction where the indole derivative reacts with an appropriate thiol compound.

    Attachment of the Isobutyramide Moiety: This final step involves the reaction of the thioether intermediate with isobutyryl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Industry: It can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the bromophenyl group can enhance binding affinity through halogen bonding. The thioether linkage provides flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)isobutyramide: Lacks the bromophenyl group, which may reduce its binding affinity and specificity.

    N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)isobutyramide: Lacks the bromine atom, which may affect its reactivity and interactions.

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is unique due to the presence of the bromophenyl group, which can enhance its binding affinity and specificity through halogen bonding. The thioether linkage also provides flexibility, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2OS/c1-13(2)20(24)22-11-12-25-19-16-5-3-4-6-17(16)23-18(19)14-7-9-15(21)10-8-14/h3-10,13,23H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNNCFLJWTPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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